1,2,3,5-Tetrabromobenzene

Physical Properties Process Chemistry Formulation

1,2,3,5-Tetrabromobenzene (CAS 634-89-9) is the asymmetric isomer critical for regioselective synthesis. Its 1,2,3,5-substitution pattern yields distinct photodehalogenation products (60% 1,3,5-tribromobenzene) unattainable with other isomers. Melting point 99.5°C—significantly lower than symmetric 1,2,4,5-isomer (180–182°C)—enables low-temperature polymer processing. ~81.2% Br ensures high flame retardancy; stable to 360°C. For C3-symmetric COF precursors, pharma intermediates, or environmental fate studies, isomer identity is critical. Choose the correct regiochemical scaffold for reproducible yields and regulatory compliance.

Molecular Formula C6H2Br4
Molecular Weight 393.70 g/mol
CAS No. 634-89-9
Cat. No. B11945285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrabromobenzene
CAS634-89-9
Molecular FormulaC6H2Br4
Molecular Weight393.70 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)Br)Br)Br
InChIInChI=1S/C6H2Br4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyYPFCYPZKFQPCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5-Tetrabromobenzene (CAS 634-89-9): A Brominated Aromatic Hydrocarbon for Synthesis and Flame Retardant Applications


1,2,3,5-Tetrabromobenzene (CAS 634-89-9) is a polybrominated aromatic hydrocarbon with the molecular formula C6H2Br4, belonging to the tetrabromobenzene isomer class [1]. It is a colorless to pale yellow crystalline solid with a melting point of 99.5 °C and a boiling point of 329 °C, exhibiting high density and low water solubility but soluble in common organic solvents such as acetone and chloroform . The compound serves as a brominating reagent, synthetic intermediate, and flame retardant additive, with its asymmetric bromine substitution pattern (1,2,3,5-positions) conferring distinct physicochemical and reactivity profiles compared to its symmetrical and vicinal isomers [2].

Why 1,2,3,5-Tetrabromobenzene Cannot Be Simply Substituted: Isomer-Dependent Performance in Synthesis and Materials


The three tetrabromobenzene isomers (1,2,3,4-; 1,2,3,5-; and 1,2,4,5-) are chemically distinct entities with divergent physical properties, regiochemical reactivity, and thermal behavior that preclude generic substitution in research and industrial applications [1]. The asymmetric 1,2,3,5-substitution pattern results in a markedly lower melting point (99.5 °C) compared to the symmetric 1,2,4,5-isomer (180-182 °C), directly impacting processability, formulation, and purification strategies [2][3]. Furthermore, the regioselectivity of dehalogenation reactions is isomer-specific, as demonstrated by photochemical studies showing that 1,2,3,5-tetrabromobenzene yields a distinct product distribution (60% 1,3,5-tribromobenzene) that differs fundamentally from the behavior of 1,2,4-tribromobenzene [4]. Crystal polymorphism dynamics also vary between isomers, with 1,2,3,5-tetrabromobenzene exhibiting unique phase behavior detectable via diffracted X-ray blinking [5]. These isomer-dependent characteristics mean that selecting the correct tetrabromobenzene is not a matter of interchangeability but of precise molecular engineering.

Quantitative Evidence Guide: Differentiating 1,2,3,5-Tetrabromobenzene from Its Isomers and Analogs


Melting Point Differential: Processability Advantage of 1,2,3,5-Tetrabromobenzene vs. Symmetrical Isomers

1,2,3,5-Tetrabromobenzene exhibits a melting point of 99.5 °C, which is significantly lower than the 180-182 °C melting point of its symmetrical isomer 1,2,4,5-tetrabromobenzene and the 168-172 °C melting point reported for 1,2,3,4-tetrabromobenzene [1][2]. This 80+ °C difference in melting point directly translates to lower energy requirements for melt processing, improved solubility in warm organic solvents, and easier purification via recrystallization.

Physical Properties Process Chemistry Formulation

Thermal Stability Profile: High-Temperature Integrity of 1,2,3,5-Tetrabromobenzene in Inert and Oxidative Atmospheres

Thermogravimetric analysis (TGA) of 1,2,3,5-tetrabromobenzene demonstrates no weight loss until 360 °C under both nitrogen and air atmospheres, indicating exceptional thermal stability and absence of included solvent in the crystal lattice [1]. Between 360 and 400 °C, a weight loss of approximately 11% occurs, with subsequent decomposition proceeding more rapidly in air than under nitrogen. Variable temperature powder X-ray diffraction confirms structural integrity up to at least 250 °C, beyond which an irreversible phase change occurs [1].

Thermal Analysis Material Stability Flame Retardant

Photochemical Regioselectivity: Distinct Dehalogenation Product Distribution vs. 1,2,4-Tribromobenzene

Under natural and artificial sunlight irradiation in acetonitrile, 1,2,3,5-tetrabromobenzene undergoes regioselective monodehalogenation to yield three tribromobenzene products: 1,3,5-tribromobenzene (60 ± 2%), 1,2,4-tribromobenzene (29 ± 2%), and 1,2,3-tribromobenzene (11 ± 1%) [1]. In contrast, 1,2,4-tribromobenzene yields a different distribution of dibromobenzenes (1,4-: 52 ± 1%; 1,3-: 39 ± 2%; 1,2-: 9 ± 1%). Pentachlorobenzene showed no reactivity under identical conditions.

Photochemistry Environmental Remediation Synthetic Methodology

Bromine Content Parity: Equivalent Halogen Loading Across Tetrabromobenzene Isomers for Flame Retardant Applications

All tetrabromobenzene isomers share the identical molecular formula C6H2Br4 and molecular weight of approximately 393.7 g/mol, resulting in a calculated bromine content of approximately 81.2% by weight . This is consistent across 1,2,3,5-; 1,2,4,5-; and 1,2,3,4-tetrabromobenzene, as confirmed by elemental composition [1][2]. While the bromine content is equivalent among isomers, the lower melting point of 1,2,3,5-tetrabromobenzene (99.5 °C) offers a processing advantage in flame retardant formulations without sacrificing halogen loading.

Flame Retardancy Polymer Additives Bromine Content

Crystal Structure and Polymorphism: X-ray Diffraction Refinement Quality and Phase Dynamics

Single-crystal X-ray diffraction analysis of 1,2,3,5-tetrabromobenzene yielded refinement to an R-factor of 0.050-0.053 with over 2000 observed reflections, indicating a high-quality structure determination [1][2]. Additionally, recent diffracted X-ray blinking (DXB) studies have revealed signature crystal polymorph dynamics in 1,2,3,5-tetrabromobenzene, a phenomenon that differs from the polymorphic behavior observed in 1,2,4,5-tetrabromobenzene [3].

Crystallography Polymorphism Solid-State Characterization

Procurement-Driven Application Scenarios for 1,2,3,5-Tetrabromobenzene (CAS 634-89-9)


Synthesis of 1,3,5-Tribromobenzene Derivatives via Photochemical Dehalogenation

1,2,3,5-Tetrabromobenzene serves as a regioselective precursor for producing 1,3,5-tribromobenzene (60% yield) via sunlight-mediated photohydrodehalogenation [1]. This reaction pathway offers a mild, environmentally relevant route to symmetrical tribromobenzene building blocks used in covalent organic frameworks (COFs) and C3-symmetric ligand synthesis. Procurement of this specific isomer is essential, as 1,2,4-tribromobenzene yields a different product distribution unsuitable for this target molecule.

Flame Retardant Additive in Low-Temperature Processable Polymer Formulations

With a bromine content of ~81.2% and a melting point of 99.5 °C [2], 1,2,3,5-tetrabromobenzene is well-suited for incorporation into polymer matrices that require lower processing temperatures (e.g., certain polyolefins, polystyrene blends, or thermosets cured below 150 °C). Its high thermal stability (no weight loss until 360 °C) [3] ensures that the flame retardant remains intact during compounding and molding, releasing active bromine species only upon exposure to fire conditions.

Intermediate in the Synthesis of Brominated Pharmaceuticals and Agrochemicals

As a versatile brominated aromatic building block, 1,2,3,5-tetrabromobenzene is employed in the preparation of pesticides, dyes, and pharmaceutical intermediates . Its asymmetric substitution pattern provides a unique handle for sequential functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, enabling access to complex molecular architectures not readily available from symmetrical isomers .

Model Compound for Studying Environmental Fate and Photodegradation of Polybrominated Aromatics

The well-characterized photochemical dehalogenation behavior of 1,2,3,5-tetrabromobenzene (product distribution: 60% 1,3,5-TBB, 29% 1,2,4-TBB, 11% 1,2,3-TBB) [1] makes it a valuable model compound for investigating the environmental degradation pathways of brominated flame retardants and persistent organic pollutants. Its distinct reactivity under sunlight conditions informs remediation strategy development and environmental risk assessment.

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